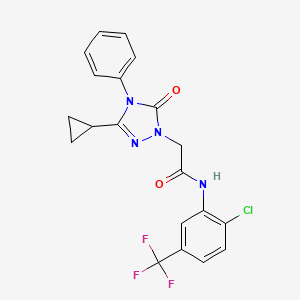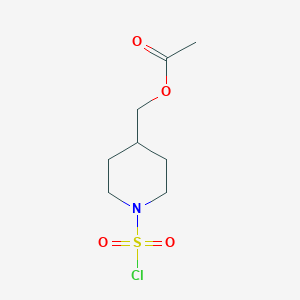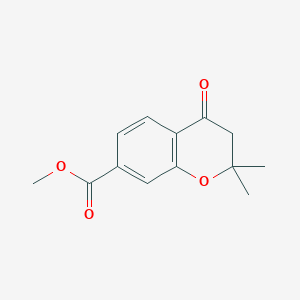![molecular formula C21H16BrN3O3S B2603761 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide CAS No. 422287-54-5](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16BrN3O3S and its molecular weight is 470.34. The purity is usually 95%.
BenchChem offers high-quality 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Agent Development
A key area of research for compounds like 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide involves their potential as antitumor agents. Bavetsias et al. (2002) explored analogs of CB30865, a quinazolin-4-one antitumor agent, noting its high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase specific cell-cycle arrest. This study highlighted the need for more water-soluble analogs to improve in vivo evaluation, suggesting that compounds within this class could be potent antitumor agents with unique cellular interactions (Bavetsias et al., 2002).
Antiviral Research
Another significant application is in antiviral research. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones and evaluated their antiviral activities against various respiratory and biodefense viruses. Their study showcased the potential of these compounds in inhibiting the replication of multiple viruses, including avian influenza and other serious viral threats (Selvam et al., 2007).
Nicotinamide Phosphoribosyltransferase Inhibition
Research by Lockman et al. (2010) focused on optimizing the biochemical and cellular Nampt activity of similar compounds. Their work contributes to understanding how such compounds can inhibit nicotinamide phosphoribosyltransferase (Nampt), a potential target for cancer therapy, highlighting the role of these compounds in the development of new cancer treatments (Lockman et al., 2010).
Synthesis of Functionalized Quinazolinones
Kut et al. (2020) and El’chaninov et al. (2017) explored the synthesis of functionalized quinazolinones, demonstrating the versatility of these compounds in creating a range of derivatives. Their research underlines the synthetic potential of these compounds, opening doors for various applications in medicinal chemistry (Kut et al., 2020); (El’chaninov et al., 2017).
Antibacterial and Antifungal Properties
Research by Mohamed et al. (2010) highlights the antibacterial and antifungal properties of quinazolinone derivatives. Their study provides insights into the potential use of these compounds in treating various microbial infections, showcasing their broad-spectrum antimicrobial efficacy (Mohamed et al., 2010).
Antiparkinsonian Applications
Kumar et al. (2012) studied the antiparkinsonian activity of quinazolinone derivatives, indicating the potential therapeutic application of these compounds in treating Parkinson's disease. This research highlights the diverse pharmacological applications of quinazolinone compounds beyond their antitumor and antiviral uses (Kumar et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde, which is synthesized from 2-aminobenzoic acid. The second intermediate is furan-2-ylmethylamine, which is synthesized from furfural. These two intermediates are then coupled with N-(4-formylphenyl)benzamide to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "furfural", "N-(4-formylphenyl)benzamide", "sodium borohydride", "sulfuric acid", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water", "diethyl ether", "hexane", "dichloromethane", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde:", "Step 1: Conversion of 2-aminobenzoic acid to 2-aminobenzamide using acetic anhydride and acetic acid", "Step 2: Conversion of 2-aminobenzamide to 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde using sulfuric acid and sodium borohydride", "Synthesis of furan-2-ylmethylamine:", "Step 1: Conversion of furfural to furfuryl alcohol using sodium borohydride and water", "Step 2: Conversion of furfuryl alcohol to furan-2-ylmethylamine using hydrochloric acid and sodium hydroxide", "Coupling of intermediates to form final product:", "Step 1: Conversion of N-(4-formylphenyl)benzamide to its imine using triethylamine and dichloromethane", "Step 2: Coupling of imine with 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbaldehyde and furan-2-ylmethylamine using N,N-dimethylformamide and hexane", "Step 3: Purification of final product using column chromatography" ] } | |
CAS-Nummer |
422287-54-5 |
Produktname |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
Molekularformel |
C21H16BrN3O3S |
Molekulargewicht |
470.34 |
IUPAC-Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H16BrN3O3S/c22-15-7-8-18-17(10-15)20(27)25(21(29)24-18)12-13-3-5-14(6-4-13)19(26)23-11-16-2-1-9-28-16/h1-10H,11-12H2,(H,23,26)(H,24,29) |
InChI-Schlüssel |
RIGJESZSLYKCPF-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)


![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)





![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)